[1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium
Description
[1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium is a purine-2,6-dione derivative featuring two cyclopropylmethyl substituents at the 1- and 3-positions and an azanium (NH₃⁺) group at the 8-ylidene position. The cyclopropylmethyl groups may enhance lipophilicity, influencing membrane permeability and metabolic stability, while the azanium ion could facilitate ionic interactions in biological systems or crystal packing .
Properties
Molecular Formula |
C13H16N5O2+ |
|---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
[1,3-bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium |
InChI |
InChI=1S/C13H15N5O2/c14-12-15-9-10(16-12)17(5-7-1-2-7)13(20)18(11(9)19)6-8-3-4-8/h7-8,14H,1-6H2/p+1 |
InChI Key |
CMYIFFSLZOXLTC-UHFFFAOYSA-O |
Canonical SMILES |
C1CC1CN2C3=NC(=[NH2+])N=C3C(=O)N(C2=O)CC4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with cyclopropylmethyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The intermediate products are then subjected to further functionalization to introduce the dioxopurinylidene moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purinylidene core, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and meta-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.
Industry
In industry, [1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium is used in the development of advanced materials. Its unique properties, such as stability and reactivity, make it suitable for use in coatings, polymers, and other high-performance materials.
Mechanism of Action
The mechanism of action of [1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Cyclopropylmethyl Substituents
Tedisamil (3',7'-Bis(cyclopropylmethyl)spiro[cyclopentane-1,9'-[3,7]diazabicyclo[3.3.1]nonane])
- Core Structure : Spiro bicyclic amine vs. purine-2,6-dione in the target compound.
- Key Features : Both share bis(cyclopropylmethyl) groups, but Tedisamil’s spiro architecture targets potassium (K⁺) channels, demonstrating antiarrhythmic activity .
- Pharmacological Insight : The target compound’s purine core may favor enzyme modulation over ion channel blocking, highlighting how core structure dictates biological targets.
8-[(3~{R})-3-Azanylpiperidin-1-yl]-7-[(2-bromophenyl)methyl]-1,3-dimethyl-purine-2,6-dione
- Core Structure : Shared purine-2,6-dione scaffold.
- Key Differences : The analog’s bromophenylmethyl and azanylpiperidinyl substituents contrast with the target’s cyclopropylmethyl groups. These differences likely alter solubility and target specificity; bromophenyl groups may enhance aromatic interactions, whereas cyclopropylmethyl groups increase steric bulk and lipophilicity .
Stability Considerations
Cyclopropylmethyl-containing compounds, such as those derived from bis(cyclopropylacetyl) peroxide decomposition (e.g., cyclopropylmethyl chloride), exhibit susceptibility to thermal or radical-induced rearrangements, forming products like 3-butenyl chloride .
Ionic Interactions and Crystallinity
The azanium ion in the target compound parallels the guanidinium ions in Bis[(diaminomethylidene)azanium] 5-(1-oxido-1H-tetrazol-5-yl)-1H-tetrazol-1-olate, which form N–H⋯O/N hydrogen bonds, stabilizing crystal lattices . The target’s azanium group may similarly enhance crystallinity or solubility via ionic interactions, though its purine core could introduce distinct packing motifs.
Data Table: Key Comparative Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
